2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated phenoxy group, an ethoxyphenyl group, and an oxadiazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps. One common approach is to start with the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with propanoyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride. The final step involves the reaction of this intermediate with 4-(4-ethoxyphenyl)-1,2,5-oxadiazole-3-amine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
- 2-(4-chloro-3,5-dimethylphenoxy)aniline
- 2-(4-chloro-3,5-dimethylphenoxy)methyl-2-methyloxirane
Uniqueness
Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C21H22ClN3O4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-5-27-16-8-6-15(7-9-16)19-20(25-29-24-19)23-21(26)14(4)28-17-10-12(2)18(22)13(3)11-17/h6-11,14H,5H2,1-4H3,(H,23,25,26) |
InChI Key |
JACIYACCCUMGBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
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